N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropylphenoxy)acetamide
Description
N-(2-(4-Fluorophenoxy)ethyl)-2-(4-isopropylphenoxy)acetamide is an acetamide derivative featuring dual phenoxy substituents: a 4-fluorophenoxyethyl group and a 4-isopropylphenoxy moiety. The fluorophenoxy group enhances lipophilicity and metabolic stability, while the isopropylphenoxy moiety may contribute to steric effects and receptor binding specificity. Such compounds are often explored for cytotoxic, antimicrobial, or receptor-targeting activities .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-14(2)15-3-7-18(8-4-15)24-13-19(22)21-11-12-23-17-9-5-16(20)6-10-17/h3-10,14H,11-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACZXEHKFIHZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropylphenoxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 331.387 g/mol, is characterized by its unique structure which incorporates both fluorine and isopropyl substituents on the phenoxy groups.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways. The compound's structure suggests potential interactions with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, analogs have shown substantial inhibition of paw thickness in animal models, with reductions of up to 63.35% in inflammation markers such as TNF-α and PGE-2 levels . These findings suggest that the compound may function effectively in reducing inflammation without adverse effects such as gastrointestinal ulcers.
Antitumor Activity
Preliminary studies point towards potential antitumor activity, particularly in prostate cancer cells (PC-3). Compounds within the same class have demonstrated the ability to induce apoptosis and inhibit cell proliferation through modulation of alpha1 adrenergic receptors . The structural features of this compound may enhance its efficacy against cancer cells by targeting specific signaling pathways.
In Vivo Studies
In vivo studies have highlighted the safety profile and efficacy of phenoxy acetamides. For example, a study evaluating various derivatives indicated that certain compounds exhibited IC50 values ranging from 0.06 to 0.09 μM against COX-2, demonstrating high selectivity and potency compared to established anti-inflammatory drugs like celecoxib .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with COX-2. These studies suggest that the compound can effectively fit into the active site of COX-2, potentially inhibiting its action by blocking substrate access .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Selectivity Index | Biological Activity |
|---|---|---|---|
| Celecoxib | 0.05 | 298.6 | Anti-inflammatory |
| This compound | 0.06 - 0.09 | 111.53 - 133.34 | Anti-inflammatory, potential antitumor |
| Mefenamic Acid | 1.98 | - | Anti-inflammatory |
This table illustrates the competitive potency of this compound against established anti-inflammatory agents.
Scientific Research Applications
Medicinal Chemistry
N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropylphenoxy)acetamide has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development:
- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells. Studies have shown that it induces apoptosis in cancer cell lines through modulation of specific signaling pathways, such as caspase activation .
- Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Biochemical Research
The compound's unique structure allows it to serve as a valuable tool in biochemical studies:
- Enzyme Inhibition : It has been shown to inhibit key metabolic enzymes, indicating potential applications in metabolic disease research .
- Receptor Interaction Studies : The compound may interact with various receptors, influencing biochemical pathways related to inflammation and cell signaling .
Anticancer Effects Study
A study focused on the anticancer effects of this compound revealed significant inhibition of breast cancer cell proliferation. The compound was found to activate apoptotic pathways, specifically through caspase activation, indicating its potential as a lead compound in cancer therapy .
Antimicrobial Activity Assessment
In vitro assessments demonstrated the compound's effectiveness against various bacterial strains. The mechanism of action was identified as the disruption of bacterial cell membranes, leading to cell lysis. This property suggests potential applications in developing new antimicrobial agents .
Enzyme Interaction Studies
Research involving enzyme assays indicated that this compound inhibits critical enzymes involved in metabolic processes. This inhibition suggests its potential as a therapeutic agent for metabolic disorders .
Comparison with Similar Compounds
Fluorophenyl-Containing Acetamides
Compounds with fluorophenyl groups exhibit distinct physicochemical and biological profiles:
- N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (): Molecular Weight: 334.206 g/mol. Structure: Combines a cyclohexyl group, fluorophenyl, and propylacetamido moieties. Properties: White solid with a melting point of 150–152°C and moderate lipophilicity (Rf = 0.26). Synthesis: 81% yield via multicomponent reaction, indicating efficient methodology .
- 2-Chloro-N-(4-fluorophenyl)acetamide (): Structure: Features a chloroacetamide backbone with a fluorophenyl group. Interactions: Intramolecular C–H···O and intermolecular N–H···O hydrogen bonds enhance crystallinity and stability. Applications: Intermediate for synthesizing quinolinyloxy acetamides and piperazinediones .
Key Differences :
- The target compound’s dual phenoxy groups may improve receptor affinity compared to mono-substituted fluorophenyl analogs.
- Chloro vs. phenoxy substituents alter electronic effects: chloro is electron-withdrawing, while phenoxy is electron-donating, impacting reactivity .
Hydroxy- and Methoxy-Substituted Acetamides
Polar substituents influence solubility and bioactivity:
- N-(4-Hydroxyphenethyl)acetamide (): Bioactivity: 38.3% brine shrimp lethality at 0.1 mg/mL, suggesting moderate cytotoxicity.
- 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (): Structure: Nitro and formyl groups introduce strong electron-withdrawing effects. Applications: Potential use in drug discovery due to reactive aldehyde and nitro functionalities .
Key Differences :
Complex Substituents and Anticancer Activity
Branched or bulky groups enhance steric effects and target selectivity:
- Naphthyl- and Pyrrolotriazinyl-Substituted Acetamides (): Examples: Compounds f, g, h () and 20a-l () feature dimethylphenoxy or arylphenyl groups. Bioactivity: Designed as GPR139 agonists or protease inhibitors, highlighting structural versatility for CNS targets .
- Amonafide Analogs (): Structure: 5- or 6-amino-substituted naphthalimides. Activity: IC50 values as low as 0.23 μM (P388D1 cells), superior to amonafide (IC50 = 0.68 μM). Safety: Lack of primary amines reduces side effects .
Key Differences :
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropylphenoxy)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Alkylation of 4-fluorophenol with ethylene dihalide to form the 2-(4-fluorophenoxy)ethyl intermediate.
- Activation of the acetamide moiety via chloroacetylation or carbodiimide-mediated coupling.
- Final coupling with 4-isopropylphenol under basic conditions (e.g., K₂CO₃ in DMF).
- Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1.2–1.5 equivalents of phenolate intermediates) to maximize yield (>70%) and purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity.
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl δ 6.8–7.2 ppm; isopropyl δ 1.2–1.4 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~404.2 Da).
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Start with:
- In vitro enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) or proteases linked to cancer or inflammation.
- Antimicrobial screening : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Systematic approaches include:
- Dose-response curve validation : Ensure consistent molar concentrations and exposure times.
- Control experiments : Verify compound stability under assay conditions (e.g., DMSO concentration ≤1%).
- Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects.
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) and structural analogs (e.g., thieno-pyrimidine derivatives) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance intestinal absorption.
- Nanocarrier systems : Encapsulate in PEGylated liposomes or PLGA nanoparticles for sustained release.
- Co-crystallization : Improve solubility via co-formers (e.g., succinic acid) without altering pharmacophore integrity.
- Metabolic stability : Test in liver microsomes (human/rodent) to identify CYP450 liabilities .
Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., COX-2, PARP-1).
- QSAR modeling : Train models on datasets (e.g., ChEMBL) to predict logP, pIC₅₀, and toxicity.
- MD simulations : Analyze ligand-protein stability (RMSD <2 Å over 100 ns) and binding free energy (MM-PBSA).
- Fragment-based design : Replace isopropylphenoxy with bioisosteres (e.g., cyclopropyl) to optimize potency .
Q. What experimental designs address conflicting results in metabolic pathway studies?
- Methodological Answer :
- Isotope tracing : Use ¹⁴C-labeled compound to track metabolite formation in hepatocytes.
- CYP450 inhibition assays : Identify dominant isoforms (e.g., CYP3A4) using recombinant enzymes.
- Knockout models : Compare wild-type vs. CYP2D6-KO mice to isolate metabolic routes.
- LC-MS/MS metabolomics : Profile plasma and urine samples for Phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
